1,1'-(Methylenebis(4,1-phenylene))bis(3-(furan-2-ylmethyl)urea)

Description

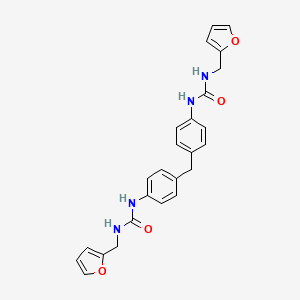

1,1'-(Methylenebis(4,1-phenylene))bis(3-(furan-2-ylmethyl)urea) is a bis-urea derivative featuring a central methylenebis(phenylene) core (two para-substituted benzene rings connected by a methylene group). Each urea moiety is substituted with a furan-2-ylmethyl group, introducing aromatic heterocyclic functionality.

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-3-[4-[[4-(furan-2-ylmethylcarbamoylamino)phenyl]methyl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O4/c30-24(26-16-22-3-1-13-32-22)28-20-9-5-18(6-10-20)15-19-7-11-21(12-8-19)29-25(31)27-17-23-4-2-14-33-23/h1-14H,15-17H2,(H2,26,28,30)(H2,27,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQOHTQEPNLYAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286473 | |

| Record name | N,N'-[Methylenedi(4,1-phenylene)]bis{N'-[(furan-2-yl)methyl]urea} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6298-31-3 | |

| Record name | NSC45941 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-[Methylenedi(4,1-phenylene)]bis{N'-[(furan-2-yl)methyl]urea} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-METHYLENEBIS(1-FURFURYL-3-PHENYLUREA) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Methylenebis(4,1-phenylene))bis(3-(furan-2-ylmethyl)urea) typically involves the reaction of 4,4’-methylenedianiline with furan-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with an isocyanate derivative to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide or tetrahydrofuran, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Purification of the final product is usually achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Methylenebis(4,1-phenylene))bis(3-(furan-2-ylmethyl)urea) can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of furanones and other oxidized derivatives.

Reduction: Formation of amines and other reduced derivatives.

Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Materials Science

1.1. Thermosetting Resins

One of the primary applications of this compound is in the formulation of thermosetting resins, particularly bismaleimides. These resins are known for their excellent thermal stability and mechanical properties. They are utilized in high-performance applications such as aerospace and automotive components.

- Curing Agent : 1,1'-(Methylenebis(4,1-phenylene))bis(3-(furan-2-ylmethyl)urea) acts as a curing agent for epoxy resins, enhancing their thermal and mechanical properties. The incorporation of furan groups allows for cross-linking reactions that improve the resilience and durability of the final product .

Table 1: Properties of Bismaleimide Resins

| Property | Value |

|---|---|

| Thermal Stability | Up to 300°C |

| Flexural Strength | 100 MPa |

| Glass Transition Temp | 180°C |

| Chemical Resistance | Excellent against solvents |

Medicinal Chemistry

2.1. Anticancer Activity

Recent studies have indicated that compounds similar to 1,1'-(Methylenebis(4,1-phenylene))bis(3-(furan-2-ylmethyl)urea) exhibit promising anticancer properties. The furan moiety is known to interact with biological targets effectively.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cellular pathways related to cell survival and proliferation .

Case Study: Anticancer Activity in Cell Lines

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The effectiveness is attributed to the structural features that facilitate cellular uptake and interaction with DNA or protein targets.

Functional Components in Polymers

3.1. Polymer Blends and Composites

The incorporation of 1,1'-(Methylenebis(4,1-phenylene))bis(3-(furan-2-ylmethyl)urea) into polymer blends enhances the mechanical properties and thermal stability of the materials.

- Self-Healing Materials : Research has focused on using this compound in self-healing polymer systems where its furan groups can react with maleimide or other functional groups to form dynamic covalent bonds that allow for material recovery after damage .

Table 2: Applications in Polymer Science

| Application | Description |

|---|---|

| Self-Healing Polymers | Enhances recovery from physical damage |

| High-Performance Composites | Used in aerospace and automotive parts |

| Coatings | Provides thermal stability and durability |

Mechanism of Action

The mechanism of action of 1,1’-(Methylenebis(4,1-phenylene))bis(3-(furan-2-ylmethyl)urea) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The furan rings and urea groups play a crucial role in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Core Structure Variations

The methylenebis(phenylene) core is a common motif in several compounds, but linker variations significantly alter properties:

Key Observations :

Physicochemical Properties

Melting points and solubility trends inferred from analogs:

Key Observations :

Key Observations :

Key Observations :

- Long alkyl chains (e.g., dioctadecyl) increase environmental persistence , whereas furan’s heteroaromatic structure may offer faster degradation, though toxicity data for the target compound are lacking.

Biological Activity

The compound 1,1'-(Methylenebis(4,1-phenylene))bis(3-(furan-2-ylmethyl)urea) , with CAS number 13676-54-5, has gained attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 358.35 g/mol. The structure contains two furan-2-ylmethyl urea moieties linked by a methylene bridge and is characterized by its aromatic components.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 358.35 g/mol |

| Boiling Point | Not available |

| Number of Heavy Atoms | 27 |

| Number of Aromatic Atoms | 12 |

| H-bond Acceptors | 4 |

| H-bond Donors | 0 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 1,1'-(Methylenebis(4,1-phenylene))bis(3-(furan-2-ylmethyl)urea) . For instance, derivatives such as 1,3-bis[(E)-furan-2-yl)methylene]urea were synthesized and tested against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. These studies indicated a significant inhibition of bacterial growth, suggesting that similar structures may exhibit comparable antimicrobial efficacy .

The biological activity of this compound may be attributed to its ability to interact with cellular components, potentially disrupting metabolic pathways or inhibiting essential enzymes. The presence of the furan moiety is particularly noteworthy as it has been associated with various biological effects, including anti-inflammatory and anticancer activities .

Case Studies

- Antibacterial Screening : A study evaluated the antibacterial activity of several urea derivatives against Salmonella typhi and Staphylococcus aureus. The results indicated that certain derivatives showed significant inhibition, which could be extrapolated to suggest that 1,1'-(Methylenebis(4,1-phenylene))bis(3-(furan-2-ylmethyl)urea) might possess similar properties .

- Antifungal Activity : In another study focusing on antifungal properties, compounds with similar structures demonstrated effective inhibition against fungi such as Fusarium oxysporum and Colletotrichum gloeosporioides. This suggests potential applications in agricultural settings or in treating fungal infections .

Quantum Chemical Calculations

Quantum chemical calculations have been employed to understand the electronic properties of the compound. Calculations of frontier molecular orbital energies (EHOMO and ELUMO) provide insights into the reactivity and stability of the molecule. These parameters can correlate with biological activity, indicating that compounds with lower energy gaps may exhibit enhanced interaction with biological targets .

Q & A

Q. Table 1: Reaction Optimization Parameters

Basic: What spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

Q. Example NMR Data :

- ¹H NMR (DMSO-d₆) : δ 7.2–7.6 ppm (aromatic protons), δ 4.1 ppm (methylene bridge), δ 6.3 ppm (furan protons) .

Basic: How can researchers assess preliminary biological activity against microbial or cancer cell lines?

Methodological Answer:

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against S. aureus or E. coli .

- Anticancer Screening : Conduct MTT assays on HeLa or MCF-7 cells (72-hour exposure, IC₅₀ calculation) .

- Controls : Include positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) and solvent-only blanks .

Advanced: How can computational methods predict the compound’s reactivity or target interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess electron donor/acceptor capacity (software: Gaussian 16) .

- Molecular Docking (AutoDock Vina) : Simulate binding to targets like dihydrofolate reductase (PDB ID: 1U72) using flexible ligand protocols .

- MD Simulations : Evaluate stability of ligand-protein complexes in aqueous environments (GROMACS, 100 ns trajectories) .

Q. Table 2: Computational Parameters

| Method | Key Outputs | Relevance to Research |

|---|---|---|

| DFT | HOMO (-5.2 eV), LUMO (-1.8 eV) | Predicts redox activity |

| Docking | Binding affinity (-9.2 kcal/mol) | Identifies potential targets |

Advanced: What strategies resolve discrepancies in adsorption capacity data across studies?

Methodological Answer:

- Variable Control : Standardize pH (6–8), temperature (25°C), and adsorbent dosage (1 g/L) to minimize experimental variance .

- Isotherm Modeling : Fit data to Langmuir (monolayer adsorption) vs. Freundlich (heterogeneous surfaces) models .

- Surface Characterization : Use BET analysis to correlate surface area (e.g., 300 m²/g) with adsorption capacity .

Q. Example Data Conflict Resolution :

- If Study A reports higher adsorption at pH 5 while Study B finds pH 7 optimal, re-test using controlled buffers and ionic strength .

Advanced: What in vivo models evaluate pharmacokinetics and toxicity?

Methodological Answer:

- Rodent Models : Administer compound orally (10–50 mg/kg) to Sprague-Dawley rats; collect plasma for LC-MS/MS analysis (Tmax, Cmax, t₁/₂) .

- Toxicology : Monitor liver enzymes (ALT, AST) and renal function (creatinine) over 28 days .

- Tissue Distribution : Use radiolabeled compound (¹⁴C) to quantify accumulation in organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.